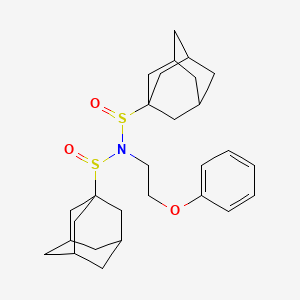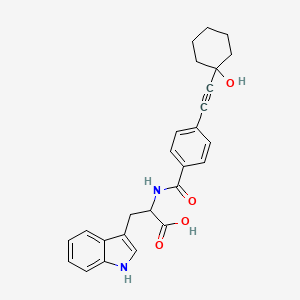
N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide
Overview
Description
“N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” is a complex organic compound characterized by the presence of adamantane and phenoxyethyl groups. Compounds containing adamantane structures are known for their stability and unique three-dimensional frameworks, which make them interesting for various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” likely involves multiple steps, including the formation of adamantane derivatives and subsequent functionalization. Typical synthetic routes may include:
Formation of Adamantane Derivatives: Starting from adamantane, various functional groups can be introduced through reactions such as halogenation, sulfonation, or nitration.
Sulfinylation and Sulfinamide Formation: Introduction of sulfinyl and sulfinamide groups can be achieved through reactions with sulfinyl chlorides or sulfinamides under controlled conditions.
Phenoxyethyl Group Introduction: The phenoxyethyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions could convert the sulfinyl group to a sulfide.
Substitution: The phenoxyethyl group may participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkoxides, amines, thiols.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various functionalized adamantane derivatives.
Scientific Research Applications
Chemistry
Catalysis: Adamantane derivatives are often used as ligands or catalysts in various chemical reactions due to their stability and unique structure.
Materials Science: The rigid framework of adamantane makes it useful in the design of novel materials with specific properties.
Biology and Medicine
Drug Design: Compounds containing adamantane structures are explored for their potential as antiviral, antibacterial, and anticancer agents.
Biological Probes: Used in the study of biological systems due to their stability and ability to interact with various biomolecules.
Industry
Polymer Additives: Used to enhance the properties of polymers, such as thermal stability and mechanical strength.
Coatings and Lubricants: The unique properties of adamantane derivatives make them suitable for use in high-performance coatings and lubricants.
Mechanism of Action
The mechanism of action of “N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The adamantane structure may facilitate binding to hydrophobic pockets in proteins, while the sulfinyl and phenoxyethyl groups could participate in specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug containing an adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane core.
Rimantadine: Another antiviral drug similar to amantadine.
Uniqueness
“N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide” is unique due to the presence of both sulfinyl and phenoxyethyl groups, which may confer distinct chemical and biological properties compared to other adamantane derivatives
Properties
IUPAC Name |
N-(1-adamantylsulfinyl)-N-(2-phenoxyethyl)adamantane-1-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO3S2/c30-33(27-14-20-8-21(15-27)10-22(9-20)16-27)29(6-7-32-26-4-2-1-3-5-26)34(31)28-17-23-11-24(18-28)13-25(12-23)19-28/h1-5,20-25H,6-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBFRPCKDOOZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)N(CCOC4=CC=CC=C4)S(=O)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4,6-dioxo-5-(2,4,6-trichlorophenyl)-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4312556.png)
![2-benzyl-N,N'-bis[4-(trifluoromethoxy)phenyl]propanediamide](/img/structure/B4312561.png)
![2-(1-ADAMANTYL)-4-CHLORO-5-{[5-(1-NAPHTHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-3(2H)-PYRIDAZINONE](/img/structure/B4312580.png)
![ETHYL 2-[2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4312585.png)
![2-[4-METHYL(2-THIENYLCARBONYL)ANILINO]-1-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YLMETHYL)ETHYL 2-THIOPHENECARBOXYLATE](/img/structure/B4312594.png)
![4-(4-chlorophenyl)-8-methyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4312602.png)
![6'-amino-1,3,3'-trimethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4312617.png)
![6'-amino-3'-ethyl-1,3-dimethyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4312619.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B4312622.png)
![N~1~-(1-ADAMANTYLSULFINYL)-N~1~-[2-(2-CHLOROPHENOXY)ETHYL]-1-ADAMANTANESULFINAMIDE](/img/structure/B4312623.png)
![2-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4312632.png)
![1,1',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4312640.png)
![1'-(4-methoxyphenyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4312649.png)
